molecular formula C13H11N3 B5754431 1-methyl-2-(2-pyridinyl)-1H-benzimidazole

1-methyl-2-(2-pyridinyl)-1H-benzimidazole

Cat. No. B5754431
M. Wt: 209.25 g/mol
InChI Key: NVWRQUXLFNJECF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Methyl-2-(2-pyridinyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives. It is a heterocyclic compound with a pyridine ring attached to a benzimidazole ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(2-pyridinyl)-1H-benzimidazole is not fully understood. However, it is believed to exert its pharmacological effects through various mechanisms, including inhibition of enzymes, modulation of gene expression, and interaction with cellular receptors.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. This compound has also been shown to modulate the expression of various genes, including those involved in cell proliferation and apoptosis.

Advantages and Limitations for Lab Experiments

The use of 1-Methyl-2-(2-pyridinyl)-1H-benzimidazole in laboratory experiments has several advantages. It is a relatively stable compound that can be easily synthesized in large quantities. It also exhibits a wide range of pharmacological activities, making it a versatile tool for studying various biological processes. However, the use of this compound in laboratory experiments also has some limitations. It is a relatively new compound, and its mechanism of action is not fully understood. Additionally, its potential toxicity and side effects have not been fully characterized.

Future Directions

There are several potential future directions for research on 1-Methyl-2-(2-pyridinyl)-1H-benzimidazole. One area of interest is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of research is the investigation of its potential use as a diagnostic tool in the detection of various diseases. Additionally, further studies are needed to fully characterize its pharmacological properties and potential side effects. Finally, the development of new derivatives of this compound could lead to the discovery of new drugs with improved efficacy and reduced toxicity.

Synthesis Methods

The synthesis of 1-Methyl-2-(2-pyridinyl)-1H-benzimidazole can be achieved through various methods, including the condensation reaction between o-phenylenediamine and 2-pyridinecarboxaldehyde in the presence of a suitable acid catalyst. Another method involves the reaction between 2-aminopyridine and o-phenylenediamine in the presence of a suitable solvent and catalyst.

Scientific Research Applications

1-Methyl-2-(2-pyridinyl)-1H-benzimidazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. This compound has also been investigated for its potential use as a diagnostic tool in the detection of various diseases.

properties

IUPAC Name

1-methyl-2-pyridin-2-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-16-12-8-3-2-6-10(12)15-13(16)11-7-4-5-9-14-11/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVWRQUXLFNJECF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80903227
Record name NoName_3853
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80903227
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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